1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol
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Overview
Description
1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol is a chemical compound with the molecular formula C11H17NO4 It is known for its unique structure, which includes a phenoxy group attached to a propanol backbone, with two hydroxyethyl groups bonded to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol typically involves the reaction of phenoxypropanol with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone derivatives, while reduction could produce hydroxyethylamino derivatives .
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals, including surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[Bis(2-hydroxyethyl)amino]ethanol: This compound has a similar structure but lacks the phenoxy group, which affects its chemical properties and applications.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane:
Uniqueness
This structural feature differentiates it from other similar compounds and makes it valuable in specific research and industrial contexts .
Properties
CAS No. |
29607-95-2 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C13H21NO4/c15-8-6-14(7-9-16)10-12(17)11-18-13-4-2-1-3-5-13/h1-5,12,15-17H,6-11H2 |
InChI Key |
KNKJIUZGNTUAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN(CCO)CCO)O |
Origin of Product |
United States |
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